2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-cyclopentylacetamide
Description
This compound belongs to the thieno[3,2-d]pyrimidinone class, a scaffold known for its diverse pharmacological activities, including kinase inhibition and antimicrobial properties . The structure features a benzyl group at position 3 of the pyrimidinone core and a sulfanyl-acetamide side chain with a cyclopentyl substituent. The molecular formula is C₂₂H₂₃N₃O₂S₂ (exact weight: ~437.53 g/mol, inferred from analogs in ). Its design likely aims to balance lipophilicity (via the cyclopentyl group) and hydrogen-bonding capacity (via the acetamide and pyrimidinone moieties), which are critical for target binding and bioavailability.
Properties
IUPAC Name |
2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-cyclopentylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S2/c24-17(21-15-8-4-5-9-15)13-27-20-22-16-10-11-26-18(16)19(25)23(20)12-14-6-2-1-3-7-14/h1-3,6-7,10-11,15H,4-5,8-9,12-13H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEZNKYXVWCFTOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-cyclopentylacetamide involves multiple steps. One common synthetic route includes the reaction of 3-benzyl-4-oxothieno[3,2-d]pyrimidine-2-thiol with N-cyclopentyl-2-chloroacetamide under specific conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is stirred at room temperature for several hours to yield the desired product .
Chemical Reactions Analysis
2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-cyclopentylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or thioethers.
Scientific Research Applications
2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-cyclopentylacetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is employed in the study of enzyme inhibition and protein interactions.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-cyclopentylacetamide involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes, binding to their active sites and preventing their normal function. This inhibition can disrupt various biological pathways, making the compound valuable for studying disease mechanisms and developing therapeutic agents .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
Key Observations:
- Substituent Effects: Cyclopentyl vs.
- Molecular Weight Trends :
Enzyme Inhibition Potential
- Thienopyrimidinones are frequently explored as kinase inhibitors.
Solubility and Bioavailability
- The methoxy group in CAS 451468-43-2 () likely improves aqueous solubility compared to the cyclopentyl variant. Conversely, the hexahydrobenzo-fused analog () may exhibit lower solubility due to increased rigidity and lipophilicity.
Biological Activity
2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-cyclopentylacetamide is a complex organic compound belonging to the thieno[3,2-d]pyrimidine family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial applications. Understanding its biological activity is essential for exploring its potential therapeutic uses.
Chemical Structure and Properties
The compound features a thieno[3,2-d]pyrimidine core, which is characterized by a fused heterocyclic structure containing sulfur and nitrogen. Its structure includes:
- Thieno ring : Provides stability and unique reactivity.
- Sulfanyl group : Enhances biological interactions.
- Cyclopentylacetamide moiety : Contributes to lipophilicity and receptor binding.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₁S₂ |
| Molecular Weight | 382.48 g/mol |
| CAS Number | 1252884-26-6 |
Research indicates that compounds similar to this compound exhibit significant anticancer and antimicrobial properties. These compounds often target key enzymes involved in cellular processes:
-
Anticancer Activity :
- Inhibition of thymidylate synthase and dihydrofolate reductase, which are critical for DNA synthesis in cancer cells.
- Induction of apoptosis in cancer cell lines through mitochondrial pathways.
-
Antimicrobial Activity :
- Disruption of bacterial cell wall synthesis.
- Inhibition of bacterial DNA gyrase, leading to impaired replication.
Case Studies
Several studies have explored the biological activity of related thieno[3,2-d]pyrimidine derivatives:
- Study on Anticancer Properties :
- A study demonstrated that thienopyrimidine derivatives exhibited cytotoxic effects on various cancer cell lines, with IC₅₀ values indicating potent activity against breast and colon cancer cells .
- Antimicrobial Efficacy :
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. Key findings include:
| Modification | Effect on Activity |
|---|---|
| Addition of halogens (e.g., fluorine) | Enhanced potency against specific cancer types |
| Variation in acetamide substituents | Altered lipophilicity affecting bioavailability |
Q & A
Q. How can batch-to-batch variability in synthesis be minimized for reproducibility?
- Quality Control :
- In-Process Checks : Monitor reaction progress via inline FTIR (e.g., disappearance of thiol peaks at 2550 cm) .
- Standardized Protocols : Document exact stoichiometry (e.g., 1.2 eq. N-cyclopentylamine) and drying times for intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
